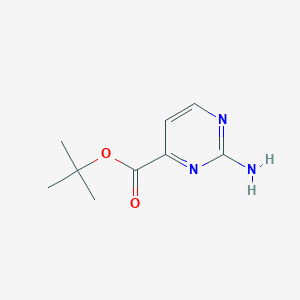

Tert-butyl 2-aminopyrimidine-4-carboxylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl 2-aminopyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMNLPLVYRGWIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 2 Aminopyrimidine 4 Carboxylate and Analogous Structures

Foundational Strategies for Constructing the 2-Aminopyrimidine (B69317) Core

The formation of the central 2-aminopyrimidine ring system can be achieved through several reliable and versatile chemical reactions. These methods offer access to a diverse array of substituted pyrimidines, which are valuable precursors for numerous pharmaceutical agents.

Guanidine-Mediated Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation

A cornerstone in the synthesis of 2-aminopyrimidines is the cyclocondensation reaction involving guanidine (B92328) with a suitable three-carbon precursor, such as β-dicarbonyl compounds or their synthetic equivalents. mdpi.comresearchgate.net This approach is widely utilized for its efficiency and the ready availability of starting materials. nih.gov The reaction typically proceeds by heating the reactants in the presence of a base, such as sodium methoxide (B1231860) or potassium hydroxide, in a suitable solvent like ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO). nih.govgoogle.com

For instance, the reaction of acylethynylpyrroles with guanidine nitrate (B79036) in a KOH/DMSO system has been shown to produce pyrrole–aminopyrimidine ensembles in high yields. nih.gov The general mechanism involves the nucleophilic attack of guanidine on the carbonyl carbons of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

Table 1: Examples of Guanidine-Mediated Cyclocondensation Reactions

| β-Dicarbonyl Precursor | Guanidine Source | Base/Solvent | Product | Yield (%) |

| Acylethynylpyrroles | Guanidine nitrate | KOH/DMSO | Pyrrole–aminopyrimidine ensembles | up to 91% nih.gov |

| Substituted Malonic Acid Diesters | Guanidine | Sodium Ethoxide | 5-Substituted 2-amino-4,6-dihydroxypyrimidines | High nih.gov |

| β-Chlorovinyl Aldehydes | Guanidine | Potassium Carbonate | Functionalized 2-aminopyrimidines | High to Excellent researchgate.net |

| Alkynones | Guanidine | Na2CO3/MeCN | 2-Aminopyrimidines | Moderate nih.gov |

Multicomponent Reaction Approaches to Substituted Pyrimidines

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.commdpi.com These reactions are highly atom-economical and often environmentally benign, making them attractive for the synthesis of substituted pyrimidines. rsc.orgresearchgate.net

One notable example is the Biginelli reaction, a well-known MCR that combines an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, which can be subsequently converted to pyrimidines. While the classic Biginelli reaction uses urea, variations employing guanidine can directly yield 2-aminopyrimidine derivatives. An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has also been reported, showcasing a sustainable approach that liberates hydrogen and water as byproducts. acs.org

Advanced Palladium-Catalyzed Coupling Strategies for Pyrimidine Derivatives (e.g., Suzuki Coupling for 2-aryl-6-aminopyrimidine-4-carboxylates)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and have been successfully applied to the functionalization of pyrimidine rings. google.comcore.ac.uksnnu.edu.cn These methods allow for the introduction of aryl or heteroaryl substituents at specific positions on the pyrimidine core, providing access to a wide range of complex derivatives.

For the synthesis of 2-aryl-6-aminopyrimidine-4-carboxylates, a direct Suzuki coupling of an unprotected 6-amino-2-chloropyrimidine-4-carboxylate with an appropriate arylboronic acid can be employed. google.com This reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297), and a phosphine (B1218219) ligand. google.com This approach is advantageous as it often avoids the need for protecting groups on the amino functionality. google.com The Suzuki coupling has also been utilized in the synthesis of 6-aryl-2,4-diamino-pyrimidines. researchgate.net

Table 2: Key Parameters in Palladium-Catalyzed Suzuki Coupling for Pyrimidine Derivatives

| Pyrimidine Substrate | Coupling Partner | Catalyst System | Key Advantage |

| 6-amino-2-chloropyrimidine-4-carboxylates | Arylboronic acids | Palladium acetate / Triphenylphosphine | Direct coupling without protection of the amino group. google.com |

| 2,4-Dichloropyrimidines | Aryl and Heteroaryl Boronic Acids | Palladium catalysts | Regioselective functionalization. mdpi.com |

| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids | Pd(PPh3)2Cl2 | Site-selective synthesis of arylpyrimidines. researchgate.net |

Palladium catalysis is also instrumental in other transformations, such as intramolecular cross-dehydrogenative coupling reactions for the synthesis of fused pyrimidine systems like imidazo[1,2-a]pyrimidines. nih.govacs.orgresearchgate.net

Synthesis from 2-amino-4,6-dichloropyrimidine (B145751) with Various Amines

The reactivity of halogenated pyrimidines, such as 2-amino-4,6-dichloropyrimidine, towards nucleophilic aromatic substitution (SNAr) provides a versatile route for the synthesis of substituted aminopyrimidines. The chlorine atoms at the C4 and C6 positions are susceptible to displacement by a variety of nucleophiles, including primary and secondary amines. mdpi.comresearchgate.net

The reaction of 2-amino-4,6-dichloropyrimidine with different amines can be controlled to achieve either mono- or di-substitution. nih.gov Typically, these reactions are carried out by heating the dichloropyrimidine with the desired amine in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the generated HCl. mdpi.com This methodology allows for the introduction of diverse amino substituents at the 4- and 6-positions of the pyrimidine ring, leading to a wide array of derivatives. nih.gov The starting material, 2-amino-4,6-dichloropyrimidine, can be prepared from 2-amino-4,6-dihydroxypyrimidine (B16511) by reaction with phosphorus oxychloride. nih.govgoogle.com

Esterification Techniques for the Carboxylate Functionality

Once the 2-aminopyrimidine core with a carboxylic acid at the 4-position is synthesized, the final step involves the formation of the tert-butyl ester.

Direct Esterification Protocols for Tert-butyl Esters

The formation of tert-butyl esters from carboxylic acids can be challenging due to the steric hindrance of the tert-butyl group. However, several effective methods have been developed.

One common approach involves the acid-catalyzed addition of the carboxylic acid to isobutene. google.comacs.org Strong acids such as sulfuric acid or perchloric acid can be used as catalysts. thieme-connect.com Another powerful method for tert-butylation involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net This method is often preferred due to its mild reaction conditions and the volatile nature of the byproducts (tert-butanol and CO₂). researchgate.net Additionally, tert-butyl esters can be prepared by reacting the carboxylic acid with tert-butyl acetoacetate (B1235776) in the presence of an acid catalyst. researchgate.net

In the context of synthesizing tert-butyl 2-aminopyrimidine-4-carboxylate, a precursor such as 2-aminopyrimidine-4-carboxylic acid would be subjected to one of these esterification protocols to yield the final product.

Transesterification Processes Involving Tert-butyl Groups

Transesterification is a crucial process in organic synthesis for converting one ester into another. In the context of producing tert-butyl esters, this typically involves the reaction of an existing ester, such as a methyl or ethyl ester, with tert-butanol (B103910). This process is often catalyzed by an acid or a base, or in some modern applications, by enzymes.

The use of tert-butanol in these reactions can be challenging due to its bulky nature, which can cause steric hindrance. However, it is employed to introduce the tert-butyl group, which is valuable as a protecting group for carboxylic acids. In the synthesis of biodiesel, for example, tert-butanol is sometimes added to the transesterification reaction of vegetable oils with methanol (B129727) to mitigate the negative effects of excess methanol. nih.gov Lipase-catalyzed transesterification has been explored, demonstrating the conversion of rapeseed oil to fatty acid methyl esters in a system containing tert-butanol. nih.gov While not a direct synthesis of a tert-butyl ester, this illustrates the compatibility of tert-butanol in such reaction systems.

For the synthesis of compounds like tert-butyl 2-aminopyrimidine-4-carboxylate, a more direct esterification of the corresponding carboxylic acid is common. However, transesterification from a more easily synthesized alkyl ester could be a viable alternative route, particularly if the starting carboxylic acid is difficult to handle. The reaction would involve heating the alkyl 2-aminopyrimidine-4-carboxylate with an excess of tert-butanol in the presence of a suitable catalyst.

Protecting Group Chemistry Strategies for Carboxylic Acids Utilizing Tert-butanol

The tert-butyl group is a widely used protecting group for carboxylic acids in multi-step organic synthesis. oup.com Its primary advantage lies in its stability under a variety of reaction conditions, including basic, nucleophilic, and reducing environments, while being easily removable under acidic conditions. libretexts.org This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups in the molecule. oup.com

The formation of a tert-butyl ester from a carboxylic acid is a form of protection. This can be achieved by reacting the carboxylic acid with tert-butanol. One common method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP). researchgate.net This procedure is advantageous because the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.net Another approach is the reaction with isobutylene (B52900) in the presence of a strong acid catalyst.

Once the carboxylic acid is protected as a tert-butyl ester, other functional groups in the molecule can be modified. For the synthesis of tert-butyl 2-aminopyrimidine-4-carboxylate, protecting the carboxylic acid allows for reactions on the pyrimidine ring or the amino group that would otherwise be complicated by the presence of the acidic carboxylic proton. The deprotection, or removal, of the tert-butyl group is typically accomplished by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, which regenerates the carboxylic acid. organic-chemistry.org

| Method | Reagents | Key Features |

| Esterification | Carboxylic acid, tert-butanol, (Boc)₂O, DMAP | Mild conditions, volatile byproducts. researchgate.net |

| Esterification | Carboxylic acid, Isobutylene, Acid catalyst | Utilizes a gaseous reagent. |

| Deprotection | Tert-butyl ester, Trifluoroacetic Acid (TFA) | Common and effective cleavage under acidic conditions. organic-chemistry.org |

Integrated Synthetic Routes to Tert-butyl 2-aminopyrimidine-4-carboxylate

The synthesis of tert-butyl 2-aminopyrimidine-4-carboxylate can be achieved through various integrated routes, ranging from efficient one-pot procedures to carefully optimized stepwise syntheses.

Optimized One-Pot Synthetic Procedures for Pyrimidine Carboxylates

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, are highly valued for their efficiency, reduced waste, and operational simplicity. nih.gov For pyrimidine carboxylates, multicomponent reactions (MCRs) are a common strategy. The Biginelli reaction, for instance, is a classic MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea, which can then be oxidized to pyrimidines.

Recent advancements have focused on developing one-pot procedures for more complex pyrimidine structures. For example, novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates have been synthesized in a one-pot reaction using Cu(I)-assisted click chemistry, achieving high yields in very short reaction times. nih.gov While not a direct synthesis of the target molecule, this demonstrates the power of one-pot methodologies in creating complex molecules containing a tert-butyl carboxylate moiety. The synthesis of the target compound could be envisioned through a one-pot reaction involving a suitable three-carbon building block, guanidine (to provide the 2-amino group), and a reagent to install the tert-butyl carboxylate.

Stepwise Synthesis and Reaction Condition Optimization

Stepwise synthesis provides greater control over the reaction outcome and allows for the purification of intermediates, which is often necessary for complex targets. A plausible stepwise synthesis of tert-butyl 2-aminopyrimidine-4-carboxylate would start with the construction of the pyrimidine ring, followed by the introduction or modification of the functional groups.

One potential route involves the condensation of a β-ketoester that already contains the tert-butyl ester group with guanidine. For instance, tert-butyl 2,4-dioxobutanoate could react with guanidine to form the 2-aminopyrimidine ring directly.

Optimization of reaction conditions is critical for maximizing yield and purity. In the synthesis of a related intermediate, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a palladium-catalyzed Suzuki reaction was optimized. drpress.org The study found that the best yield (96.7%) was achieved with a specific reactant ratio, a mixed solvent system (DME:H₂O), a reaction temperature of 90°C, Pd(PPh₃)₄ as the catalyst, and Na₂CO₃ as the base over 6 hours. drpress.org This level of optimization, focusing on catalyst, base, solvent, temperature, and reaction time, is essential for developing robust and scalable synthetic routes.

| Parameter | Condition | Outcome |

| Reactant Ratio | n(compound 1):n(compound 2) = 1:2 | Optimized for highest conversion. drpress.org |

| Solvent | DME:H₂O (2:1) | Affects solubility and reactivity. drpress.org |

| Temperature | 90°C | Balances reaction rate and side reactions. drpress.org |

| Catalyst | Pd(PPh₃)₄ | Crucial for the Suzuki coupling reaction. drpress.org |

| Base | Na₂CO₃ | Essential for the catalytic cycle. drpress.org |

| Time | 6 hours | Sufficient time for reaction completion. drpress.org |

Green Chemistry Principles in the Synthesis of Aminopyrimidine Carboxylates

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of aminopyrimidine carboxylates is an area where these principles are being increasingly applied to improve sustainability. nih.govnih.gov

Key green chemistry approaches in pyrimidine synthesis include the use of safer solvents, catalysts, microwave-assisted synthesis, and solventless approaches. rasayanjournal.co.inbenthamdirect.com These methods often lead to higher yields, shorter reaction times, and simpler workup procedures, contributing to both environmental and economic benefits. rasayanjournal.co.in

Development of Solvent-Free Reaction Conditions

Conducting chemical reactions without a solvent is a core principle of green chemistry, as it eliminates solvent waste, which is a major contributor to the environmental impact of chemical processes. rasayanjournal.co.innih.gov Solvent-free reactions can be facilitated by various techniques, including grinding (mechanochemistry), heating, or irradiation with microwaves or ultrasound. powertechjournal.com

Application of Photocatalytic Methods in Aminopyridine/Pyrimidine Synthesis

The application of visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, offering innovative pathways for the construction of complex molecules under mild conditions. researchgate.net In the context of synthesizing substituted aminopyridines and aminopyrimidines, photocatalytic methods provide an efficient alternative to traditional synthetic routes, often enabling direct C-H functionalization and the formation of carbon-nitrogen bonds in a highly regioselective manner. researchgate.netyoutube.com These methods align with the principles of green chemistry by utilizing light as a renewable energy source and often employing metal-free organic photocatalysts. researchgate.net

The central mechanism in many of these transformations involves a photocatalyst that, upon absorbing visible light, becomes an excited-state species capable of mediating single-electron transfer (SET) processes. This can lead to the generation of highly reactive radical intermediates from otherwise inert precursors. For instance, the direct C-H amination of arenes and heterocycles can be achieved through the photochemical generation of a nitrogen radical. youtube.com

One notable approach involves the use of acridine (B1665455) derivatives as potent photooxidants, which can be combined with Lewis acids to catalyze the C(sp²)–H amination of various arenes upon irradiation with visible light. nih.gov Another innovative strategy employs dithiophosphoric acid as a multi-tasking organocatalyst. This catalyst can sequentially act as a Brønsted acid to protonate the pyridine (B92270) or pyrimidine ring, a SET reductant to generate a pyridinyl radical, and a hydrogen atom abstractor to activate a C-H bond on a coupling partner. The subsequent coupling of the two resulting radical species affords the functionalized product with high regioselectivity. acs.org

Research has demonstrated the successful functionalization of pyridines, pyrimidines, and other azines using these photochemical methods. acs.org While direct photocatalytic synthesis of tert-butyl 2-aminopyrimidine-4-carboxylate is not extensively detailed, the principles have been applied to analogous structures, showcasing the potential of this methodology for accessing a diverse range of substituted aminopyrimidines. For example, the C-H allylation of pyrimidines has been achieved, yielding the corresponding products in modest yields with high regioselectivity. acs.org These reactions harness the unique reactivity of pyridinyl or pyrimidinyl radicals generated through the reduction of the corresponding pyridinium (B92312) or pyrimidinium ions. acs.org

The versatility of photocatalysis allows for various transformations that are challenging to achieve through conventional means, providing a valuable tool for the late-stage functionalization of complex molecules. researchgate.net

Research Findings in Photocatalytic Pyridine/Pyrimidine Functionalization

The following table summarizes key findings from studies on the photocatalytic functionalization of pyridine and pyrimidine cores, which are analogous to the synthesis of complex aminopyrimidines.

| Reaction Type | Substrate Class | Catalyst System | Key Mechanism | Outcome | Reference |

|---|---|---|---|---|---|

| C(sp²)–H Amination | Arenes | Acridine derivatives + Lewis acids (e.g., Sc(OTf)₃) | Generation of potent photooxidants via in-situ catalyst formation. | Promotes C-H amination with various nucleophiles like pyrazole (B372694) and pyridine. | nih.gov |

| C-H Allylation | Pyridines, Pyrimidines, Isoquinolines | Dithiophosphoric acid (organocatalyst) | Generation of pyridinyl/pyrimidinyl radicals via SET reduction of pyridinium ions, followed by coupling with allylic radicals. | Delivers allylated products with high regioselectivity, diverging from classical Minisci chemistry. | acs.org |

| C-H Amination | Arenes | Photocatalyst + N-chlorosuccinimide (NCS) + Acid | In-situ formation of an N-chloroamine, which is reduced by the photocatalyst to an aminium radical cation that reacts with the arene. | Practical and regioselective amination of arenes using primary and secondary alkyl amines. | youtube.com |

| Late-Stage C-H Functionalization | Complex molecules | Acridinium-based organic photocatalysts | Enables transformative reactions under mild conditions without transition metals. | Facilitates the modification of complex molecules, expediting the development of new chemical entities. | researchgate.net |

Chemical Reactivity and Transformation Pathways of Tert Butyl 2 Aminopyrimidine 4 Carboxylate

Chemical Reactions Involving the Exocyclic Amino Group at C-2

The exocyclic amino group at the C-2 position is a key site for synthetic modification, behaving as a potent nucleophile. This allows for a variety of transformations including acylation, sulfonylation, alkylation, and arylation, as well as its participation in the construction of fused heterocyclic systems.

Acylation and Sulfonylation Reactions

The primary amino group of tert-butyl 2-aminopyrimidine-4-carboxylate readily undergoes acylation and sulfonylation when treated with appropriate electrophilic reagents such as acid chlorides, anhydrides, or sulfonyl chlorides. These reactions typically proceed under basic conditions to neutralize the acid byproduct. The resulting N-acylated or N-sulfonylated products are important intermediates in medicinal chemistry. For instance, the reaction with sulfonyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding sulfonamide.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Conditions |

|---|---|---|

| Acetyl chloride | N-Acetylated pyrimidine (B1678525) | Pyridine, CH₂Cl₂, 0 °C to rt |

| Benzoyl chloride | N-Benzoylated pyrimidine | Triethylamine, THF, rt |

| Acetic anhydride (B1165640) | N-Acetylated pyrimidine | Heat or acid catalyst |

These transformations are fundamental for creating amide and sulfonamide linkages, which are prevalent in biologically active molecules. The activation of amides using reagents like triflic anhydride (Tf₂O) in combination with sterically hindered bases such as 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) can facilitate further transformations. nih.gov

Alkylation and Arylation Mechanisms

The nitrogen of the 2-amino group can be functionalized through alkylation and arylation reactions. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, modern cross-coupling methods are more commonly employed for arylation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for forming C-N bonds. This methodology is suitable for the N-arylation of various amino-heterocycles, including derivatives of 2-aminopyrimidine (B69317). researchgate.net The reaction typically involves a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, K₃PO₄) to couple the aminopyrimidine with an aryl halide or triflate. researchgate.netresearchgate.net This method offers a reliable pathway to N-aryl-2-aminopyrimidine derivatives, which are scaffolds of significant interest in drug discovery.

Table 2: Buchwald-Hartwig N-Arylation Reaction Components

| Component | Examples | Purpose |

|---|---|---|

| Arylating Agent | 4-Bromotoluene, 3-Chloropyridine, Phenyl triflate | Source of the aryl group |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-N bond formation |

| Ligand | Xantphos, BINAP, t-BuBrettPhos | Stabilizes and activates the Pd catalyst |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Activates the amine and neutralizes acid |

Pathways for Heterocyclic Annulation

The 2-amino group is a crucial nucleophilic component in cyclization reactions to form fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines. nih.gov A sequential three-component heterocyclization reaction has been developed where an amino-heterocycle reacts with formamide (B127407) in the presence of PBr₃. acs.orgacs.org The proposed mechanism involves an initial amidination of the amino group, followed by an intramolecular electrophilic substitution and subsequent oxidative cyclization to yield the fused heterocyclic product. nih.gov The reactivity in such electrophilic substitution reactions is proportional to the electrophilicity of the substrate. acs.org These annulation strategies provide efficient access to complex heterocyclic scaffolds from simple precursors.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character makes the ring generally resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present on the ring.

Electrophilic Aromatic Substitution Patterns (if applicable)

Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult. researchgate.net The π-deficient nature of the ring deactivates it towards attack by electrophiles. However, the presence of strong electron-donating groups, such as the amino group at C-2, can activate the ring sufficiently for EAS to occur, primarily at the C-5 position, which is ortho and para to the ring nitrogens and meta to the activating amino group. Even with this activation, forcing conditions or highly reactive electrophiles are often necessary. Reactions such as halogenation (e.g., with NBS or NCS) or nitration may be possible at the C-5 position, though yields can be variable. Mechanistic studies suggest that for some heterocycles, halogenation can proceed via an electrophilic substitution pathway. nih.gov

Nucleophilic Aromatic Substitution Reactions (e.g., halogen displacement)

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient heterocycles like pyrimidine. nih.gov While tert-butyl 2-aminopyrimidine-4-carboxylate itself does not have a leaving group for a typical SₙAr reaction, its halogenated precursors are common substrates for this transformation. For example, a chlorine atom at the C-6 position of a 2-aminopyrimidine derivative can be readily displaced by a variety of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemrxiv.org The electron-withdrawing nitrogen atoms of the pyrimidine ring are crucial for stabilizing this intermediate. In some cases, particularly with heterocycles, the mechanism may be concerted rather than stepwise. nih.gov This pathway is synthetically valuable for introducing a wide range of functionalities onto the pyrimidine core. Common nucleophiles include amines, alkoxides, and thiolates, which can displace a halide (e.g., Cl, Br) at positions 2, 4, or 6. researchgate.netchemrxiv.org

Table 3: Nucleophilic Aromatic Substitution on a Halogenated Pyrimidine Core

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Benzylamine | Secondary amine |

| Alkoxide | Sodium methoxide (B1231860) | Methoxy ether |

| Thiolate | Sodium thiophenoxide | Thioether |

Metal-Catalyzed Cross-Coupling Reactions on Functionalized Pyrimidine Cores

The pyrimidine scaffold, particularly when functionalized with halide or pseudo-halide leaving groups, is amenable to a range of metal-catalyzed cross-coupling reactions. While tert-butyl 2-aminopyrimidine-4-carboxylate itself is not pre-functionalized for direct coupling, its derivatives, such as the corresponding 6-chloro or 6-bromo analogs, are excellent substrates for forming new carbon-carbon and carbon-nitrogen bonds. Transition metals like palladium and copper are commonly employed to catalyze these transformations, enabling the introduction of diverse substituents onto the pyrimidine ring. rsc.org

These reactions are fundamental for the structural diversification of the pyrimidine core. For instance, Suzuki-Miyaura coupling can introduce aryl or heteroaryl groups, Heck coupling can append vinyl moieties, and Buchwald-Hartwig amination allows for the installation of various amino substituents. The presence of the 2-amino and 4-carboxylate groups can influence the electronic properties of the ring and, consequently, the efficiency of these coupling reactions. The pyridyl-like nitrogen atoms within the pyrimidine ring can coordinate with the metal catalyst, sometimes acting as a directing group that influences the regioselectivity of the transformation. rsc.org Copper-promoted reactions have also been developed for C-N cross-coupling to generate 2-aminopyrimidine derivatives, highlighting an alternative to palladium-based methods. rsc.org

| Reaction Type | Typical Catalyst | Coupling Partner | Resulting Bond |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Organoboron Reagent | C-C (Aryl, Vinyl) |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Alkene | C-C (Vinyl) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | C-C (Alkynyl) |

| Buchwald-Hartwig | Pd₂(dba)₃, Ligand | Amine, Alcohol | C-N, C-O |

| Stille | Pd(PPh₃)₄ | Organotin Reagent | C-C (Aryl, Vinyl) |

Transformations of the Tert-butyl Ester Moiety

The tert-butyl ester group at the 4-position is a robust protecting group for the carboxylic acid functionality. Its steric bulk provides stability against many nucleophilic and basic conditions, yet it can be selectively removed or transformed under specific, often acidic, conditions. This allows for sequential chemical modifications at other positions of the molecule before unmasking the carboxylic acid for further reactions.

The most common transformation of the tert-butyl ester is its hydrolysis to the parent carboxylic acid, 2-aminopyrimidine-4-carboxylic acid. This deprotection is typically achieved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are effective at room temperature. The mechanism involves protonation of the ester oxygen followed by the elimination of isobutylene (B52900) gas, a stable carbocation.

For substrates sensitive to strong acids, milder methods have been developed. For example, Lewis acids such as zinc bromide (ZnBr₂) in DCM can facilitate the chemoselective cleavage of tert-butyl esters, even in the presence of other acid-labile protecting groups like certain N-Boc groups. semanticscholar.orgresearchgate.net Another mild approach involves using molecular iodine in acetonitrile, which can catalyze the hydrolysis of tert-butyl esters efficiently. researchgate.net

| Reagent/Catalyst | Solvent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Standard, efficient method. |

| Hydrochloric Acid (HCl) | Dioxane / Water | Room Temp. to Reflux | Common and cost-effective. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Mild Lewis acid conditions, offers chemoselectivity. semanticscholar.orgresearchgate.net |

| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Mild Temperatures | Effective for cleavage of tert-butyl esters. semanticscholar.org |

| Silica Gel | Toluene | Reflux | Heterogeneous conditions, selective over tert-butyl ethers. researchgate.net |

While direct hydrolysis is common, the tert-butyl ester can also be converted into other alkyl esters, such as methyl or ethyl esters, through transesterification. This reaction is typically catalyzed by an acid or a metal salt in the presence of an excess of the desired alcohol. For example, scandium(III) triflate (Sc(OTf)₃) is an effective catalyst for the direct transesterification of esters in boiling alcohols. organic-chemistry.org

Alternatively, a two-step sequence can be employed where the tert-butyl ester is first converted into a more reactive intermediate. For instance, treatment with thionyl chloride (SOCl₂) can transform the tert-butyl ester into an acid chloride, which then readily reacts with various alcohols to yield the corresponding esters in high yields under mild conditions. organic-chemistry.org A similar one-pot approach uses α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst to generate the acid chloride in situ, which is then trapped by an alcohol. organic-chemistry.orgorganic-chemistry.org

| Catalyst/Method | Alcohol | Conditions | Notes |

| Scandium(III) Triflate | MeOH, EtOH, etc. | Reflux | Direct catalytic transesterification. organic-chemistry.org |

| K₂HPO₄ | Methanol (B129727) | Mild Temperatures | Efficient for producing methyl esters. organic-chemistry.org |

| In situ Acid Chloride | Various Alcohols | Mild Temperatures | Two-step, one-pot procedure via SnCl₂ catalysis. organic-chemistry.orgorganic-chemistry.org |

| Silica Chloride | Various Alcohols | Mild Temperatures | Heterogeneous catalysis. organic-chemistry.org |

Direct conversion of the sterically hindered and unreactive tert-butyl ester to an amide is challenging. Therefore, the reaction typically proceeds through the activation of the ester. A highly effective method involves the in-situ generation of an acid chloride from the tert-butyl ester, which then reacts with a primary or secondary amine to form the desired amide. This one-pot synthesis can be achieved using reagents like α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst. organic-chemistry.orgresearchgate.net This approach avoids the need to isolate the often-sensitive acid chloride intermediate.

Direct amidation of carboxylic acids (obtained after hydrolysis of the ester) can also be achieved using various coupling agents or catalyzed by Lewis acids like titanium tetrafluoride (TiF₄). researchgate.net While this is a two-step process starting from the ester, it is a common and reliable strategy in peptide synthesis and related fields.

| Method | Reagents | Amine | Notes |

| In situ Acid Chloride Formation | SnCl₂, α,α-dichlorodiphenylmethane | Primary or Secondary | One-pot conversion from the ester. organic-chemistry.org |

| Via Hydrolysis and Coupling | TFA (hydrolysis), then HATU/EDC | Primary or Secondary | Two-step process via the free carboxylic acid. |

| Lewis Acid Catalysis | TiF₄ (on the corresponding acid) | Primary or Secondary | Catalytic direct amidation of the carboxylic acid. researchgate.net |

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems

The presence of the 2-amino group ortho to a ring nitrogen, combined with the 4-carboxylate functionality, makes tert-butyl 2-aminopyrimidine-4-carboxylate an ideal precursor for constructing fused heterocyclic systems. The 2-amino group can act as a binucleophile, reacting with appropriate electrophilic partners to build a new ring fused to the pyrimidine core.

These reactions lead to the formation of important bicyclic and polycyclic heteroaromatic systems, such as pyrimido[1,2-a]pyrimidines, triazolo[1,5-a]pyrimidines, and thiazolo[3,2-a]pyrimidines, which are prevalent scaffolds in pharmacologically active compounds. eurjchem.com For example, reaction with β-ketoesters or malonic esters can lead to the formation of fused pyridone or pyrimidone rings. Condensation with α-haloketones followed by cyclization is a common route to imidazo[1,2-a]pyrimidines. The specific fused system obtained depends on the nature of the reaction partner used to engage the 2-amino group in a cyclization-condensation sequence. sciencescholar.us Such annulation strategies are a cornerstone of heterocyclic chemistry, allowing for the rapid assembly of complex molecular architectures from simple building blocks. nih.govamanote.com

| Reagent Class | Fused System Formed (Example) | Reaction Type |

| α,β-Unsaturated Ketones | Pyrimido[1,2-a]pyrimidine | Michael Addition / Cyclization |

| β-Ketoesters | Pyrimido[1,2-a]pyrimidin-4-one | Condensation / Cyclization |

| α-Haloketones | Imidazo[1,2-a]pyrimidine | Nucleophilic Substitution / Cyclization |

| Isothiocyanates | Pyrimido[1,2-a] rsc.orgresearchgate.netrsc.orgtriazine | Addition / Cyclization |

| Dialkyl Acetylenedicarboxylates | Pyrimido[1,2-a]pyrimidine derivatives | Addition / Cyclization mdpi.com |

Spectroscopic and Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing various NMR experiments, a complete picture of the atomic arrangement in tert-butyl 2-aminopyrimidine-4-carboxylate can be assembled.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. For tert-butyl 2-aminopyrimidine-4-carboxylate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring, the protons of the amino group, and the protons of the tert-butyl group.

The pyrimidine ring protons, H5 and H6, are expected to appear as two distinct doublets in the aromatic region of the spectrum. The proton at the C6 position is typically shifted further downfield compared to the H5 proton due to the deshielding effect of the adjacent electron-withdrawing carboxylate group. These two protons are vicinal (adjacent) to each other, resulting in spin-spin coupling, which splits their signals into doublets with a characteristic coupling constant (J). The amino (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The nine equivalent protons of the tert-butyl group are expected to produce a sharp, intense singlet in the upfield (aliphatic) region of the spectrum, a characteristic signal for this group.

Table 1: Predicted ¹H NMR Spectral Data for tert-butyl 2-aminopyrimidine-4-carboxylate Note: This table is based on predicted values and principles of NMR spectroscopy, as direct experimental data was not available in the cited sources.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H6 (Pyrimidine) | ~8.7 - 8.9 | d (doublet) | 1H |

| H5 (Pyrimidine) | ~7.1 - 7.3 | d (doublet) | 1H |

| -NH₂ (Amino) | ~5.5 - 6.5 | br s (broad singlet) | 2H |

| -C(CH₃)₃ (tert-Butyl) | ~1.5 - 1.6 | s (singlet) | 9H |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of unique carbon environments and to delineate the carbon skeleton of the molecule. In the proton-decoupled ¹³C NMR spectrum of tert-butyl 2-aminopyrimidine-4-carboxylate, seven distinct signals are expected, corresponding to the seven unique carbon environments.

The carbonyl carbon (C=O) of the tert-butyl ester group is the most deshielded and appears furthest downfield. The four carbons of the pyrimidine ring (C2, C4, C5, C6) resonate in the aromatic region. The C2 and C4 carbons, being bonded to nitrogen, show characteristic shifts. The quaternary carbon of the tert-butyl group appears in the aliphatic region, typically less shielded than the methyl carbons. Finally, the three equivalent methyl carbons of the tert-butyl group give rise to a single, intense signal at the most upfield position.

Table 2: Predicted ¹³C NMR Spectral Data for tert-butyl 2-aminopyrimidine-4-carboxylate Note: This table is based on predicted values and principles of NMR spectroscopy, as direct experimental data was not available in the cited sources.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester Carbonyl) | ~164 - 166 |

| C2 (Pyrimidine) | ~162 - 164 |

| C4 (Pyrimidine) | ~158 - 160 |

| C6 (Pyrimidine) | ~156 - 158 |

| C5 (Pyrimidine) | ~118 - 120 |

| -C(CH₃)₃ (tert-Butyl Quaternary) | ~82 - 84 |

| -C(CH₃)₃ (tert-Butyl Methyls) | ~28 - 30 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For tert-butyl 2-aminopyrimidine-4-carboxylate, a key cross-peak would be observed between the H5 and H6 signals, confirming their adjacent positions on the pyrimidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between H5 and C5, H6 and C6, and the tert-butyl protons with the methyl carbons. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for establishing the connectivity across quaternary (non-protonated) carbons. Key expected correlations include:

The tert-butyl protons to the quaternary carbon of the tert-butyl group and to the carbonyl carbon (C=O).

The H5 proton to C4 and C6.

The H6 proton to C4 and C5. These correlations would confirm the placement of the tert-butyl ester group at the C4 position of the pyrimidine ring.

TOCSY (Total Correlation Spectroscopy): This experiment would show the correlation between all protons within a single spin system. In this molecule, it would highlight the H5-H6 spin system, further confirming their relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy. This allows for the determination of the elemental formula of the compound, providing definitive confirmation of its chemical identity. The molecular formula for tert-butyl 2-aminopyrimidine-4-carboxylate is C₉H₁₃N₃O₂. HRMS analysis would typically be performed on the protonated molecule, [M+H]⁺.

Table 3: Calculated Exact Mass for HRMS Analysis

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₄N₃O₂⁺ | 196.1081 |

Experimental measurement of a mass-to-charge ratio that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides a molecular fingerprint that can be used to confirm specific structural features. For tert-butyl 2-aminopyrimidine-4-carboxylate, the fragmentation is expected to be dominated by the facile cleavage of the tert-butyl group. bldpharm.com

A primary and highly characteristic fragmentation pathway for tert-butyl esters involves the loss of isobutylene (B52900) (C₄H₈), a neutral molecule with a mass of 56 Da. bldpharm.com This occurs through a rearrangement process, resulting in the formation of a protonated carboxylic acid. This fragment may then undergo further fragmentation, such as the loss of carbon dioxide (CO₂, 44 Da).

Table 4: Expected Major Fragments in Mass Spectrometry

| Proposed Fragment Ion | Proposed Neutral Loss | Expected m/z of Fragment |

|---|---|---|

| [M+H - C₄H₈]⁺ | Isobutylene (56 Da) | 140.0355 |

| [M+H - C₄H₈ - CO₂]⁺ | Isobutylene + Carbon Dioxide | 96.0562 |

| [C₄H₉]⁺ | Loss of the aminopyrimidine carboxylate radical | 57.0704 |

The observation of these specific fragments, particularly the intense peak corresponding to the loss of 56 mass units, provides strong confirmatory evidence for the presence of the tert-butyl ester moiety within the molecular structure. bldpharm.com

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, it is possible to detect the characteristic vibrations of specific chemical bonds. For tert-butyl 2-aminopyrimidine-4-carboxylate, IR spectroscopy would be used to confirm the presence of the primary amine (-NH₂), the tert-butyl ester (-C(CH₃)₃, C=O), and the pyrimidine ring system.

The key functional groups and their expected absorption regions in an IR spectrum are detailed below. The primary amine group is expected to show two distinct N-H stretching bands. The carbonyl group of the tert-butyl ester will exhibit a strong absorption band, while the C-O stretching vibrations will also be present. The aromatic pyrimidine ring will have characteristic C=C and C=N stretching vibrations.

Expected IR Absorption Bands for Tert-butyl 2-aminopyrimidine-4-carboxylate

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine | N-H Bend | 1590-1650 |

| Carbonyl (Ester) | C=O Stretch | 1730-1750 |

| Alkyl C-H | C-H Stretch | 2850-2970 |

| Aromatic Ring | C=N & C=C Stretch | 1400-1600 |

Note: The data in this table represents typical wavenumber ranges for the specified functional groups and does not constitute experimental data for tert-butyl 2-aminopyrimidine-4-carboxylate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-electron systems, such as the pyrimidine ring in tert-butyl 2-aminopyrimidine-4-carboxylate, absorb light in the UV-Vis region, promoting electrons from a lower energy molecular orbital to a higher energy one.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity.

For tert-butyl 2-aminopyrimidine-4-carboxylate, with the molecular formula C₉H₁₃N₃O₂, the theoretical elemental composition can be calculated. This provides a benchmark for validating the identity of a synthesized sample.

Calculated Elemental Composition of Tert-butyl 2-aminopyrimidine-4-carboxylate

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 55.37 |

| Hydrogen | H | 1.008 | 13.104 | 6.71 |

| Nitrogen | N | 14.007 | 42.021 | 21.53 |

| Oxygen | O | 15.999 | 31.998 | 16.39 |

| Total | | | 195.222 | 100.00 |

Note: While these calculations provide the theoretical values, experimental results from a laboratory analysis would be required for confirmation.

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of tert-butyl 2-aminopyrimidine-4-carboxylate were grown, X-ray diffraction analysis would yield detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. This information would unambiguously confirm the connectivity of the atoms and the stereochemical details of the molecule in the solid state. To date, no public crystallographic data for this specific compound appears to be available in the scientific literature.

Computational and Theoretical Studies on Tert Butyl 2 Aminopyrimidine 4 Carboxylate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and properties of molecules. tandfonline.com For compounds like Tert-butyl 2-aminopyrimidine-4-carboxylate, DFT calculations are employed to predict a range of molecular characteristics, from geometric parameters to reactivity indices. The B3LYP functional is a common method used for such calculations on pyrimidine (B1678525) derivatives. tandfonline.comoup.comresearchgate.netrsc.org

Geometry Optimization and Conformational Analysis

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a molecule with flexible groups like the tert-butyl ester, conformational analysis is crucial to identify the global minimum energy conformer.

While specific optimized parameters for Tert-butyl 2-aminopyrimidine-4-carboxylate are not published, studies on related compounds such as 2-aminopyrimidine (B69317) and its derivatives have successfully employed DFT methods (e.g., B3LYP/6-31++G**) to calculate optimal molecular geometries. oup.comresearchgate.net Such analyses would yield precise data on bond lengths, bond angles, and dihedral angles. These theoretical parameters are often validated by comparing them with experimental data from techniques like X-ray crystallography, as has been done for similar pyrimidine-based structures. rsc.orgresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters (Conceptual) This table is a representation of typical data obtained from DFT geometry optimization and does not represent published data for Tert-butyl 2-aminopyrimidine-4-carboxylate.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | N1-C2 | 1.35 Å |

| Bond Length | C4-C5 | 1.40 Å |

| Bond Length | C4-C(O)O | 1.51 Å |

| Bond Angle | N1-C2-N3 | 120.5° |

| Bond Angle | C5-C4-C(O)O | 118.0° |

| Dihedral Angle | N3-C4-C(O)-O | 175.0° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For Tert-butyl 2-aminopyrimidine-4-carboxylate, the HOMO would likely be distributed over the electron-rich 2-amino group and the pyrimidine ring, while the LUMO would be concentrated on the electron-withdrawing carboxylate group and the pyrimidine ring. DFT calculations on related diaminopyrimidine sulfonates have determined HOMO-LUMO energy gaps to be in the range of 4.1-4.7 eV. nih.gov This analysis helps in predicting how the molecule will interact with electrophiles and nucleophiles. researchgate.netnih.gov

Table 2: Conceptual Frontier Molecular Orbital Properties This table illustrates the type of data generated from FMO analysis. The values are conceptual and not based on published results for the title compound.

| Parameter | Energy (eV) | Primary Distribution |

|---|---|---|

| HOMO | -6.20 | 2-Amino Group, Pyrimidine Ring |

| LUMO | -1.50 | Pyrimidine Ring, Carboxylate Group |

| HOMO-LUMO Gap (ΔE) | 4.70 | - |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It illustrates the charge distribution and identifies regions that are rich or deficient in electrons. Red-colored regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

In Tert-butyl 2-aminopyrimidine-4-carboxylate, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, identifying them as nucleophilic centers. Conversely, a positive potential (blue) would be expected around the hydrogen atom of the amino group, marking it as an electrophilic site. Such maps have been used effectively to predict the reactivity of related aminopyridine and pyrimidine molecules. rsc.orgnih.gov

Theoretical Prediction of Chemical Reactivity Descriptors

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more detailed picture of reactivity than the HOMO-LUMO gap alone.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures the resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): Calculated as μ² / (2η). It quantifies the ability of a molecule to accept electrons.

These parameters are instrumental in rationalizing the reactivity and stability of molecules and have been calculated for numerous pyrimidine derivatives in theoretical studies. tandfonline.com

Table 3: Illustrative Global Reactivity Descriptors This table shows representative values for chemical reactivity descriptors derived from HOMO-LUMO energies. These are not published data for the specific title compound.

| Descriptor | Formula | Calculated Value (Illustrative) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.20 eV |

| Electron Affinity (A) | -ELUMO | 1.50 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.85 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 3.15 eV |

In Silico Studies of Binding Modes and Interactions

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. researchgate.netinformahealthcare.com Therefore, Tert-butyl 2-aminopyrimidine-4-carboxylate is a valuable building block for creating libraries of potential drug candidates.

In silico techniques, particularly molecular docking, are essential for predicting how molecules derived from this scaffold might bind to biological targets like enzymes or receptors. dergipark.org.tr Docking simulations place a ligand into the active site of a protein and score the potential binding modes based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net

Numerous studies have performed docking analyses on 2-aminopyrimidine derivatives to explore their potential as inhibitors for various enzymes, including β-glucuronidase and protein kinases involved in cancer. researchgate.netmdpi.comnih.gov These computational studies are critical in the early stages of drug discovery for prioritizing which compounds to synthesize and test, thereby saving significant time and resources. nih.govresearchgate.netnih.gov For Tert-butyl 2-aminopyrimidine-4-carboxylate, such studies would help rationalize its use as a scaffold by predicting the binding orientations and affinities of its derivatives within a specific protein target.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Tert-butyl 2-aminopyrimidine-4-carboxylate as a Versatile Organic Building Blocknih.gov

In organic synthesis, a versatile building block is a chemical compound that can be used to create a wide variety of other, more complex molecules. nih.gov Tert-butyl 2-aminopyrimidine-4-carboxylate fits this description perfectly due to its inherent structural features. The pyrimidine (B1678525) ring is a key component of nucleobases in DNA and RNA, making it a privileged scaffold in medicinal chemistry. mdpi.com The compound's functional groups—the primary amine at the 2-position and the protected carboxylic acid at the 4-position—serve as reactive handles that allow chemists to attach other molecular fragments through various chemical reactions.

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The structure of tert-butyl 2-aminopyrimidine-4-carboxylate is ideally suited for the synthesis of intricate heterocyclic systems. The 2-amino group can readily participate in reactions to form new rings or to introduce diverse substituents. For instance, it can be acylated, alkylated, or used in coupling reactions to build larger molecular architectures. The pyrimidine ring itself can undergo substitution reactions, further expanding its synthetic utility. nih.gov

Researchers have utilized this building block to access a range of complex scaffolds. The general strategy involves using the existing functional groups to introduce new functionalities or to facilitate cyclization reactions that yield fused heterocyclic systems, such as pteridines or other pyrimidine-fused structures. mdpi.com These complex scaffolds are often sought after in drug discovery for their ability to present functional groups in a well-defined three-dimensional orientation, which is crucial for binding to biological targets. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Aminopyrimidines

| Precursor Scaffold | Reaction Type | Resulting Complex Scaffold | Potential Application |

|---|---|---|---|

| 2-Aminopyrimidine (B69317) | Cyclization | Pteridine | Enzyme Inhibition mdpi.com |

| 2-Aminopyrimidine | Substitution/Coupling | Substituted Diaminopyrimidines | Kinase Inhibition nih.gov |

Key Intermediate in Multi-Step Organic Molecule Construction

In multi-step synthesis, protecting groups are essential for masking reactive functional groups while other parts of a molecule are being modified. The tert-butyl group on the carboxylate function of tert-butyl 2-aminopyrimidine-4-carboxylate serves this exact purpose. It is chemically robust and stable under many reaction conditions but can be selectively removed, typically under acidic conditions, to reveal the free carboxylic acid. nih.gov

This strategy allows for the selective manipulation of the 2-amino group or the pyrimidine ring without interference from the carboxylic acid. Once the desired modifications are complete, the tert-butyl group is removed, and the newly freed carboxylic acid can then be used in subsequent reactions, such as amide bond formation. This stepwise approach is fundamental to the construction of complex organic molecules and is a hallmark of modern pharmaceutical synthesis. lboro.ac.uk For example, similar tert-butyl protected carboxylate intermediates are crucial in the synthesis of complex drugs like Vandetanib. researchgate.net This controlled, sequential reactivity makes the compound a valuable intermediate in lengthy synthetic campaigns aimed at producing novel bioactive molecules. researchgate.netnih.gov

Role in Medicinal Chemistry Lead Generation and Scaffold Designnih.govnih.gov

The pyrimidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases, including cancer and infectious diseases. mdpi.comnih.gov Tert-butyl 2-aminopyrimidine-4-carboxylate serves as an excellent starting point for the generation of new lead compounds and for the design of novel molecular scaffolds aimed at specific biological targets.

Design and Synthesis of Pyrimidine-Based Scaffolds for Drug Discoverynih.gov

In drug discovery, researchers often synthesize large collections of related compounds, known as chemical libraries, to screen for biological activity. Tert-butyl 2-aminopyrimidine-4-carboxylate is an ideal starting material for creating such libraries. By reacting the 2-amino group with a diverse set of chemical partners and, after deprotection, reacting the 4-carboxylate group with another set of molecules, a vast array of unique structures can be generated from a single, common core. nih.gov

This approach has been successfully used to develop inhibitors for various protein kinases, which are important targets in cancer therapy. nih.gov The pyrimidine core often mimics the adenine (B156593) part of ATP, the energy currency of the cell, allowing it to bind to the ATP-binding site of kinases and block their activity. The substituents attached at the 2- and 4-positions can be tailored to achieve potency and selectivity for a specific kinase target. google.com

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Once an initial "hit" compound with some biological activity is identified, medicinal chemists perform Structure-Activity Relationship (SAR) studies to optimize its properties. drugdesign.org This involves systematically modifying the structure of the hit compound and observing how these changes affect its biological activity. The goal is to identify the key structural features required for potency and to refine the molecule into a viable drug candidate. drugdesign.org

Derivatives of tert-butyl 2-aminopyrimidine-4-carboxylate are central to such studies. By creating a series of analogs with different substituents at the 2- and 4-positions, researchers can probe the specific interactions between the compound and its biological target. For example, changing the size, shape, or electronic properties of a substituent can reveal whether a particular pocket in the target protein is large or small, hydrophobic or polar. acs.org This iterative process of design, synthesis, and testing is fundamental to modern drug development and allows for the rational optimization of lead compounds. nih.gov

Table 2: Illustrative SAR of Pyrimidine Derivatives

| Position of Modification | Substituent Type | General Effect on Activity | Rationale |

|---|---|---|---|

| 2-Amino Group | Small, flexible alkyl chains | Often increases potency | Can fit into specific hydrophobic pockets of the target protein. |

| 2-Amino Group | Bulky aromatic rings | May decrease or increase potency | Activity is highly dependent on the shape and size of the binding site. |

| 4-Carboxamide (after deprotection) | Groups capable of H-bonding | Often increases potency | Can form crucial hydrogen bonds with amino acid residues in the target. |

Advanced Synthetic Methodologies Exploiting the Compound's Structure

The unique electronic properties of the 2-aminopyrimidine ring system make it amenable to advanced synthetic methodologies, particularly modern cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

For instance, the halogenated precursors to tert-butyl 2-aminopyrimidine-4-carboxylate can undergo Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups onto the pyrimidine ring. nih.gov Similarly, the 2-amino group can be functionalized using Buchwald-Hartwig amination reactions. nih.gov These advanced methods provide powerful tools for rapidly assembling complex molecules that would be difficult to create using traditional synthetic techniques. The ability of the aminopyrimidine scaffold to participate in these reactions significantly enhances its value as a building block for creating diverse and novel chemical entities for drug discovery and materials science.

Development of Novel Catalytic Systems for Transformations

The inherent properties of the 2-aminopyrimidine scaffold, a key feature of tert-butyl 2-aminopyrimidine-4-carboxylate, make it a promising candidate for the development of novel catalytic systems. The nitrogen atoms within the pyrimidine ring can act as coordinating sites for transition metals, forming the basis for new catalysts or ligands that can mediate a variety of organic transformations with high efficiency and selectivity.

Research into related 2-aminopyrimidine structures has demonstrated their utility in catalysis. For instance, the pyrimidine moiety can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating the functionalization of otherwise inert C-H bonds. researchgate.net This approach allows for the introduction of new chemical groups at specific positions on the pyrimidine ring or on adjacent molecules, opening up new avenues for the synthesis of complex organic molecules.

While direct studies employing tert-butyl 2-aminopyrimidine-4-carboxylate in the development of catalytic systems are not extensively documented, the principles established with analogous compounds suggest its potential. The 2-amino group and the pyrimidine nitrogens can coordinate with metals like palladium, rhodium, or iridium, creating a chiral environment around the metal center when the aminopyrimidine itself is part of a larger chiral ligand. Such catalytic systems could be explored for a variety of asymmetric transformations, which are of high importance in the pharmaceutical industry for the synthesis of enantiomerically pure drugs.

The following table summarizes potential catalytic applications based on the known reactivity of the 2-aminopyrimidine scaffold.

| Catalytic Transformation | Potential Role of Tert-butyl 2-aminopyrimidine-4-carboxylate derivative | Metal Catalyst | Potential Product Class |

| Asymmetric Hydrogenation | Chiral Ligand | Rhodium, Ruthenium | Chiral Alcohols, Amines |

| C-H Activation/Functionalization | Directing Group/Ligand | Palladium, Rhodium | Functionalized Heterocycles |

| Cross-Coupling Reactions | Ligand | Palladium, Copper | Biaryl compounds, Arylamines |

The development of such catalytic systems would involve the synthesis of derivatives of tert-butyl 2-aminopyrimidine-4-carboxylate where the amino group or other positions on the pyrimidine ring are modified to enhance their coordinating ability and to introduce chirality.

Exploration of Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. mdpi.comnih.gov The synthesis and functionalization of heterocyclic compounds, such as pyrimidine derivatives, are particularly well-suited for flow chemistry approaches. nih.govrsc.org

The application of flow chemistry to the synthesis of tert-butyl 2-aminopyrimidine-4-carboxylate and its derivatives can lead to more efficient and sustainable manufacturing processes. For instance, multi-step syntheses of complex, bioactive pyrimidine-containing molecules have been successfully performed in continuous-flow microreactors. nih.gov These systems allow for the telescoping of reaction sequences, where the product of one reaction is directly fed into the next reactor without the need for intermediate purification, significantly reducing waste and processing time. nih.gov

A key advantage of flow chemistry is the ability to safely handle hazardous reagents and intermediates by generating them in situ and consuming them immediately in the next reaction step. This is particularly relevant for the synthesis of some substituted pyrimidines that may involve unstable or toxic intermediates. rsc.org

While specific studies detailing the flow synthesis of tert-butyl 2-aminopyrimidine-4-carboxylate are limited, the general principles and successful applications of flow chemistry for the synthesis of other pyrimidine derivatives provide a strong foundation for its potential in this area. The table below outlines potential flow chemistry applications for this compound.

| Flow Chemistry Application | Description | Potential Advantages |

| Synthesis of the Core Structure | Continuous production of tert-butyl 2-aminopyrimidine-4-carboxylate from its precursors in a flow reactor. | Improved yield, reduced reaction time, enhanced safety, and easier scale-up. |

| Functionalization Reactions | C-H activation, cross-coupling, or other modifications of the pyrimidine ring in a continuous flow setup. | Precise control over reaction parameters (temperature, pressure, stoichiometry), leading to higher selectivity and cleaner reactions. |

| Multi-step Synthesis | Integration of the synthesis and subsequent functionalization steps into a continuous, automated process. | Significant reduction in overall synthesis time, manual labor, and waste generation. nih.gov |

The exploration of flow chemistry for the synthesis and derivatization of tert-butyl 2-aminopyrimidine-4-carboxylate holds considerable promise for the development of more efficient, safer, and environmentally friendly processes for the production of valuable intermediates for the pharmaceutical and fine chemical industries.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The conventional synthesis of tert-butyl 2-aminopyrimidine-4-carboxylate likely involves the condensation of a β-ketoester, such as tert-butyl acetoacetate (B1235776) or a related derivative, with guanidine (B92328). While effective, this method presents opportunities for significant improvement in efficiency, sustainability, and cost-effectiveness. Future research should pivot towards developing more advanced synthetic strategies.

| Synthesis Improvement Strategy | Potential Advantages |

| Continuous Flow Chemistry | Enhanced reaction control, improved safety, higher throughput |

| One-Pot / Tandem Reactions | Reduced waste, fewer purification steps, shorter reaction times |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity, increased sustainability |

| Organocatalysis | Metal-free conditions, avoidance of heavy metal contamination |

| Microwave/Ultrasound Irradiation | Faster reaction rates, improved energy efficiency |

Investigation of New Chemical Transformations for Diversification

The functional groups present in tert-butyl 2-aminopyrimidine-4-carboxylate—the amino group, the carboxylate, and the pyrimidine (B1678525) ring itself—offer numerous handles for chemical modification. Future research should focus on exploring novel chemical transformations to expand the diversity of accessible derivatives for applications in drug discovery and beyond.

A key area of exploration is the selective C-H activation and functionalization of the pyrimidine ring. This modern synthetic strategy allows for the direct introduction of new substituents onto the heterocyclic core, bypassing the need for pre-functionalized starting materials and enabling the creation of novel analogues. Furthermore, developing new methods for late-stage functionalization would be invaluable for rapidly generating libraries of related compounds from a common intermediate, which is highly beneficial for structure-activity relationship (SAR) studies.

The exploration of multicomponent reactions (MCRs) , where tert-butyl 2-aminopyrimidine-4-carboxylate acts as a key building block, could lead to the efficient and atom-economical synthesis of highly complex molecular architectures. Additionally, investigating the reactivity of the pyrimidine ring in cycloaddition reactions or as a substrate in ring-opening or ring-transformation reactions could unlock novel heterocyclic scaffolds with unique three-dimensional structures and properties.

Exploration of Unconventional Applications in Materials Science or Catalysis

While the primary utility of tert-butyl 2-aminopyrimidine-4-carboxylate has been as an intermediate in pharmaceutical synthesis, its inherent structural and electronic properties suggest significant, yet largely unexplored, potential in materials science and catalysis.

The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group make this molecule an excellent candidate as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. acs.orggoogle.commdpi.comrsc.org These materials could be designed to have specific porosities, surface functionalities, and catalytic sites for applications in gas storage, selective separations, and heterogeneous catalysis. acs.orgrsc.orgnih.gov For instance, pyrimidine-based MOFs have already demonstrated selective gas sorption capabilities. acs.org

The conjugated π-system of the pyrimidine ring also suggests potential applications in organic electronics . Derivatives of tert-butyl 2-aminopyrimidine-4-carboxylate could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors. The electronic properties could be fine-tuned through chemical modification to achieve desired performance characteristics.

Finally, the Lewis basic nitrogen atoms and the potential for hydrogen bonding from the amino group position this compound and its derivatives as potential organocatalysts . tandfonline.com They could be explored for their ability to catalyze a variety of organic transformations, offering a sustainable and metal-free alternative to traditional catalysts.

| Unconventional Application | Potential Role of the Compound |

| Metal-Organic Frameworks (MOFs) | As a multitopic organic linker to create porous materials for gas storage, separation, or catalysis. acs.orggoogle.commdpi.comrsc.org |

| Organic Electronics (e.g., OLEDs) | As a component of emissive or charge-transport layers, leveraging the tunable electronic properties of the pyrimidine core. |

| Organocatalysis | As a Lewis basic or hydrogen-bond-donating catalyst for various organic reactions. tandfonline.com |

Q & A

Q. How can researchers optimize the synthesis yield of tert-butyl 2-aminopyrimidine-4-carboxylate?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For tert-butyl carbamate derivatives, key factors include:

- Catalyst Selection : Use HATU (2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as a coupling agent to improve amide bond formation efficiency .

- Temperature Control : Maintain reactions at 20–25°C to minimize side reactions (e.g., tert-butyl group cleavage) .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the target compound .

- Yield Tracking : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA) to monitor reaction progress and purity .

Q. What spectroscopic techniques are critical for characterizing tert-butyl 2-aminopyrimidine-4-carboxylate?

- Methodological Answer : A multi-technique approach is essential:

- NMR :

- ¹H NMR : Identify pyrimidine protons (δ 8.2–8.5 ppm) and tert-butyl protons (δ 1.4 ppm) .

- ¹³C NMR : Confirm the carbonyl group (δ 165–170 ppm) and quaternary carbons in the tert-butyl group .

- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 238.1) .

Advanced Research Questions

Q. How can researchers resolve regioselectivity challenges during functionalization of the pyrimidine ring?

- Methodological Answer : Regioselectivity in pyrimidine derivatives is influenced by:

- Directing Groups : The 2-amino group directs electrophilic substitution to the 5-position; use DFT calculations to predict reactive sites .

- Protection Strategies : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to alter electronic effects during reactions .